molecular formula C5H7I B6240599 4-iodocyclopent-1-ene CAS No. 2375268-22-5

4-iodocyclopent-1-ene

Cat. No.: B6240599
CAS No.: 2375268-22-5
M. Wt: 194
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Description

4-Iodocyclopent-1-ene: is an organic compound characterized by a cyclopentene ring with an iodine atom attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodocyclopent-1-ene typically involves the iodination of cyclopentene. One common method is the addition of iodine to cyclopentene in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodocyclopent-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form cyclopentene derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclopentane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products:

    Substitution Reactions: Products include cyclopentene derivatives with various substituents.

    Oxidation Reactions: Products include cyclopentene oxides and other oxygenated derivatives.

    Reduction Reactions: Products include cyclopentane and its derivatives.

Scientific Research Applications

Chemistry: 4-Iodocyclopent-1-ene is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-iodocyclopent-1-ene involves its ability to undergo various chemical transformations. The iodine atom serves as a leaving group in substitution reactions, facilitating the introduction of other functional groups. In oxidation and reduction reactions, the compound’s structure allows for the formation of different products with unique properties.

Comparison with Similar Compounds

    Cyclopentene: Lacks the iodine substituent, making it less reactive in certain types of reactions.

    4-Bromocyclopent-1-ene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chlorocyclopent-1-ene:

Uniqueness: 4-Iodocyclopent-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

CAS No.

2375268-22-5

Molecular Formula

C5H7I

Molecular Weight

194

Purity

0

Origin of Product

United States

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